N-(1-benzyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed by a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The pyrazole and isoxazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by amidation of the carboxylic acid intermediate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)pyrido[3,4-d]pyrimidin-4(3H)-one
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings (pyrazole, furan, and isoxazole) in a single molecule. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17N5O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14-20-17(10-18(19-8-5-9-29-19)25-22(20)30-26-14)21(28)24-16-11-23-27(13-16)12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,28) |
InChI Key |
REQHRKQIETYDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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